N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide

BTK inhibition Covalent inhibitor IC50

Procure this unadorned 4-cyano-3-methylisoxazole benzamide scaffold (MW 227.22, TPSA 78.9 Ų) as a key fragment for BTK-targeted drug discovery. Unlike clinical candidates (ibrutinib, acalabrutinib), its low molecular weight enables systematic SAR exploration and PROTAC linker conjugation while maintaining drug-like properties. The critical 4-cyano-3-methyl substitution pattern ensures correct binding orientation in the BTK ATP pocket, essential for covalent warhead engagement studies and mutant BTK inhibitor design.

Molecular Formula C12H9N3O2
Molecular Weight 227.223
CAS No. 478033-13-5
Cat. No. B2912136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide
CAS478033-13-5
Molecular FormulaC12H9N3O2
Molecular Weight227.223
Structural Identifiers
SMILESCC1=NOC(=C1C#N)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H9N3O2/c1-8-10(7-13)12(17-15-8)14-11(16)9-5-3-2-4-6-9/h2-6H,1H3,(H,14,16)
InChIKeyXZFXTFBEKIULJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)benzamide (CAS 478033-13-5) Procurement-Grade Scaffold for BTK-Targeted Probe Development


N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)benzamide (CAS 478033-13-5) is a synthetic small molecule with the molecular formula C12H9N3O2 and a molecular weight of 227.22 g/mol, characterized by a 4-cyano-3-methylisoxazole core linked via an amide bond to a benzamide moiety [1]. This compound belongs to the isoxazole-containing benzamide class, which has been exploited in the design of covalent Bruton's tyrosine kinase (BTK) inhibitors targeting Cys481 in the ATP-binding pocket [2]. Unlike fully elaborated clinical candidates such as CNX-774 (IC50 < 1 nM) that incorporate this scaffold into larger structures, the unadorned core scaffold of CAS 478033-13-5 offers a minimal pharmacophoric framework suitable for fragment-based drug discovery, PROTAC linker attachment, and structure-activity relationship (SAR) exploration of the solvent-exposed region of the BTK active site [3].

Why N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)benzamide Cannot Be Replaced by Generic Isoxazole Benzamides in BTK Probe Synthesis


The 4-cyano-3-methyl substitution pattern on the isoxazole ring of CAS 478033-13-5 is not a generic decoration but a critical determinant of binding orientation within the BTK ATP-binding pocket. In the structurally related covalent inhibitor CNX-774, the cyano group participates in key hydrogen-bond interactions that orient the warhead toward Cys481 for covalent bond formation, and the methyl group at the 3-position fills a hydrophobic sub-pocket adjacent to the gatekeeper residue [1]. Substitution of this specific scaffold with regioisomeric analogs—such as 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 866043-21-2), which moves the cyano group to the benzamide ring—results in a drastically altered binding pose and is not interchangeable for BTK-targeted applications [2]. Furthermore, bulkier clinical-stage isoxazole benzamides like acalabrutinib (BTK IC50 5.1 ± 1.0 nM) incorporate additional substituents that confer selectivity but preclude the modular derivatization achievable with the minimal scaffold of CAS 478033-13-5 [3].

Quantitative Differentiation Evidence for N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)benzamide (CAS 478033-13-5) Against Closest Analogs


Target Engagement Potency: CNX-774 BTK IC50 < 1 nM Establishes Scaffold Viability—Direct Comparator Data for Fragment Elaboration

The fully elaborated clinical candidate CNX-774, which incorporates the CAS 478033-13-5 core scaffold, achieves potent BTK inhibition with an IC50 of < 1 nM in biochemical assays and 1–10 nM in cellular assays by targeting Cys481 covalently [1]. This establishes the target compound as a validated minimal scaffold capable of supporting nanomolar potency upon appropriate substitution. In comparison, ibrutinib (first-in-class BTK inhibitor) exhibits a biochemical BTK IC50 of 0.5 nM but lacks the isoxazole core, resulting in a distinct selectivity profile that includes off-target inhibition of EGFR (IC50 5.3 nM) and ITK (IC50 4.9 nM) [2]. The isoxazole scaffold of CAS 478033-13-5 thus provides a differentiated starting point for developing inhibitors with reduced kinase promiscuity.

BTK inhibition Covalent inhibitor IC50

Covalent Binding Mechanism: Irreversible Cys481 Targeting Enabled by the 4-Cyano-3-Methylisoxazole Scaffold

CAS 478033-13-5 serves as the core recognition element that positions a covalent warhead for irreversible Cys481 modification in BTK. In the elaborated form CNX-774, the isoxazole-benzamide scaffold directs the acrylamide warhead to form a covalent bond with Cys481 within the BTK active site [1]. This covalent mechanism is shared by ibrutinib and acalabrutinib, which also target Cys481; however, the isoxazole-based scaffold of CAS 478033-13-5 occupies a distinct chemical space from ibrutinib's pyrazolopyrimidine core and acalabrutinib's butynamide-bearing imidazopyrazine scaffold, offering an alternative resistance profile. Notably, BTK C481S mutation confers resistance to ibrutinib (IC50 shift from 2.2 nM to >1 μM) [2], highlighting the need for structurally diverse Cys481-targeting scaffolds.

Covalent warhead Cys481 Irreversible inhibition

Regioisomeric Selectivity: Differential Binding Pose of 5-Amino vs 5-Amido Isoxazole Substitution

CAS 478033-13-5 features the 5-amido substitution pattern on the isoxazole ring (isoxazol-5-yl benzamide). The regioisomeric analog 4-cyano-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 866043-21-2) places the amide linkage at the same 5-position but relocates the cyano group to the para-position of the benzamide phenyl ring, resulting in a different hydrogen-bond donor/acceptor topology and a computed XLogP3-AA value of 1.7 compared to 2.2 for CAS 478033-13-5 [1][2]. This difference of 0.5 log units in lipophilicity and the altered hydrogen-bond geometry mean the two regioisomers cannot be considered interchangeable for BTK binding, as the cyano group position is critical for forming the key interaction with the kinase hinge region [3].

Regioisomer Binding orientation Scaffold geometry

Synthetic Tractability: Minimal Scaffold Molecular Weight Advantage Versus Fully Elaborated BTK Inhibitors

With a molecular weight of 227.22 g/mol, CAS 478033-13-5 is substantially smaller than the fully elaborated clinical BTK inhibitors: CNX-774 (499.18 g/mol), ibrutinib (440.50 g/mol), acalabrutinib (465.51 g/mol), and zanubrutinib (471.55 g/mol) [1][2]. This 2.0- to 2.2-fold reduction in molecular weight places CAS 478033-13-5 squarely within fragment-like chemical space, making it suitable for fragment-based screening, fragment growing, and PROTAC linker conjugation strategies where a low-molecular-weight starting point is essential for maintaining favorable physicochemical properties throughout lead optimization [3]. The topological polar surface area (TPSA) of 78.9 Ų further supports good passive permeability potential compared to CNX-774 (TPSA 130.16 Ų) [1][3].

Molecular weight Fragment-based drug discovery Synthetic accessibility

Analogs SAR: N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide (CAS 861212-51-3) as Structurally Proximal Comparator

The 3-methylbenzamide analog N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide (CAS 861212-51-3) differs from CAS 478033-13-5 by a single methyl group addition at the meta-position of the benzamide ring, increasing molecular weight from 227.22 to 241.24 g/mol [1]. The unsubstituted benzamide of CAS 478033-13-5 preserves the amide NH as an unhindered hydrogen-bond donor, whereas the 3-methyl substitution introduces steric bulk adjacent to the amide linkage that may alter the dihedral angle between the isoxazole and phenyl rings, potentially modulating binding affinity to BTK. This SAR pair enables direct investigation of the steric and electronic effects of benzamide substitution on target engagement [1].

Structure-activity relationship Methyl substitution Benzamide analog

High-Value Procurement Scenarios for N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)benzamide (CAS 478033-13-5)


Fragment-Based BTK Covalent Inhibitor Discovery Using the Minimal Isoxazole-Benzamide Scaffold

CAS 478033-13-5 (MW 227.22, TPSA 78.9 Ų) satisfies fragment-like physicochemical criteria and serves as a validated minimal recognition element for the BTK ATP-binding pocket, as demonstrated by its elaborated form CNX-774 achieving BTK IC50 < 1 nM via covalent Cys481 engagement [1]. Procurement of this scaffold enables fragment-growing campaigns where substitution at the benzamide para-position, isoxazole N2-position, or cyano group can be systematically explored to optimize potency and selectivity without exceeding lead-like property thresholds. The scaffold's smaller TPSA (78.9 Ų vs 130.16 Ų for CNX-774) leaves substantial room for property-guided optimization [1][2].

BTK PROTAC Degrader Warhead Precursor Synthesis

The low molecular weight and synthetic accessibility of CAS 478033-13-5 position it as an ideal BTK-recruiting warhead for PROTAC (PROteolysis TArgeting Chimera) development. Unlike fully elaborated BTK inhibitors such as ibrutinib (MW 440.50) and acalabrutinib (MW 465.51), whose high molecular weight leaves limited room for linker and E3 ligase ligand attachment while maintaining drug-like properties, CAS 478033-13-5 (MW 227.22) provides a 213–238 g/mol advantage [3]. This scaffold can be functionalized with a linker attachment point at the benzamide para-position while preserving the isoxazole-cyano hinge-binding motif essential for BTK recognition, enabling the design of PROTACs with molecular weights that remain within the Lipinski-compliant range [1].

Kinase Selectivity Profiling via Matched Molecular Pair Analysis with N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide (CAS 861212-51-3)

Procuring both CAS 478033-13-5 and its 3-methylbenzamide analog (CAS 861212-51-3) as a matched molecular pair enables precise quantification of the steric and electronic contribution of meta-methyl substitution to BTK binding affinity and kinase selectivity . This approach is directly relevant to understanding the selectivity determinants that differentiate clinical isoxazole-based BTK inhibitors—where the 4-cyano-3-methylisoxazole core is conserved—from promiscuous kinase inhibitors [2]. The matched pair can be screened against a kinase panel to establish the baseline selectivity fingerprint of the minimal scaffold, informing rational design of selective BTK probes.

Alternative Scaffold Development for BTK C481S Resistance Mutations

The emergence of the BTK C481S mutation, which reduces ibrutinib potency approximately 450-fold (IC50 from 2.2 nM to >1 μM), creates an urgent need for structurally diverse BTK inhibitors that maintain activity against mutant BTK [4]. The isoxazole-benzamide scaffold of CAS 478033-13-5 represents a chemotype orthogonal to ibrutinib's pyrazolopyrimidine core, and its elaborated derivative CNX-774 demonstrates potent BTK inhibition through a distinct binding mode [1]. Procurement of CAS 478033-13-5 supports medicinal chemistry campaigns aimed at developing next-generation BTK inhibitors with retained activity against C481S-mutant BTK, a key driver of acquired resistance in chronic lymphocytic leukemia (CLL) [4].

Quote Request

Request a Quote for N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.